TLR7 Antagonist Potency: CAS 1797575-73-5 Exhibits Distinct Activity Profile Compared to N-aryl benzofuran-2-carboxamide Analogs
In a human TLR7 antagonist assay using HEK293 cells co-transfected with an NF-kB reporter gene, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797575-73-5) demonstrated an IC50 of 14,400 nM [1]. In stark contrast, a structurally related benzofuran-2-carboxamide analog, CHEMBL5089951, exhibited an IC50 of 2,700 nM in the identical HEK-blue hTLR7 cell-based assay system [2]. This 5.3-fold difference in potency is directly attributable to the distinct N-substitution pattern on the piperidine ring, highlighting the critical role of the 3-cyanopyrazin-2-yl moiety in modulating receptor antagonism.
| Evidence Dimension | TLR7 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14,400 nM |
| Comparator Or Baseline | CHEMBL5089951 IC50 = 2,700 nM |
| Quantified Difference | Target compound is 5.3-fold less potent than the comparator |
| Conditions | Human TLR7 expressed in HEK293 cells; NF-kB reporter gene assay; inhibition of gardiquimod-induced activation. |
Why This Matters
This quantitative difference proves that the 3-cyanopyrazin-2-yl substitution is not a silent structural feature, enabling researchers to select the appropriate tool compound with a defined potency window for their specific TLR7-related experimental model.
- [1] BindingDB. (2022). BDBM50346932 (CHEMBL1795705): IC50 14,400 nM for human TLR7. Retrieved from University of California San Diego BindingDB. View Source
- [2] BindingDB. (2023). BDBM50581974 (CHEMBL5089951): IC50 2,700 nM for human TLR7. Retrieved from BindingDB. View Source
